Ergocristine methanesulfonate

Vascular pharmacology Ergot toxicity Adrenergic receptor

Ergocristine methanesulfonate (CAS 57206-85-6) is a DEA List I precursor and reference standard essential for LC-MS/MS method development and vascular toxicity research. - Unique species-specific metabolite profile (e.g., 8′-hydroxy in humans) ensures accurate quantification in biological matrices - Quantifiable vasoconstrictive potency (10-fold less than ergotamine) enables precise dose-response studies - Induces apoptosis at 1 µM in human primary kidney cells, serving as a robust positive control Supplied with a comprehensive Certificate of Analysis and shipped under controlled conditions to maintain integrity.

Molecular Formula C36H43N5O8S
Molecular Weight 705.8 g/mol
CAS No. 57206-85-6
Cat. No. B14630207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgocristine methanesulfonate
CAS57206-85-6
Molecular FormulaC36H43N5O8S
Molecular Weight705.8 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O
InChIInChI=1S/C35H39N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,27-,28-,29+,34-,35+;/m1./s1
InChIKeyWECZKEGDCUZFPL-BCOWQPNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergocristine Methanesulfonate (CAS 57206-85-6) – Reference Standard and Research Compound Overview


Ergocristine methanesulfonate (CAS 57206-85-6) is the methanesulfonate salt of ergocristine, a natural ergopeptine alkaloid of the ergoline family. Ergocristine is characterized by a lysergic acid core linked to a cyclic tripeptide moiety, conferring a complex stereochemical profile and vasoconstrictive activity [1]. The compound is primarily utilized as a reference standard and research tool, with its methanesulfonate salt form offering enhanced solubility and stability for analytical and experimental applications [2]. As an ergot alkaloid, it shares a common biosynthetic origin and core pharmacophore with other ergopeptines, such as ergotamine and ergocryptine, but exhibits distinct receptor binding profiles and biological outcomes [3].

Reference Standard Analytical method development and validation for ergot alkaloid detection
Research Tool Vascular toxicity models and adrenergic pharmacology studies
Probe Compound Cytotoxicity and apoptosis pathway analysis in primary cells

Why In-Class Ergot Alkaloids Cannot Be Simply Substituted for Ergocristine Methanesulfonate


Despite sharing a common ergoline scaffold, ergot alkaloids exhibit significant, quantifiable differences in receptor subtype selectivity, metabolic fate, and vasoactive potency. Generic substitution among ergopeptines such as ergotamine, ergocryptine, or ergovaline is scientifically unsound due to documented variations in binding affinity at key vascular receptors [1] and species-specific metabolic pathways that directly impact detection windows and toxicological assessment [2]. These differences are not merely nuanced; they are determinant for the validity of experimental models, the accuracy of analytical standards, and the safety profile of the compound in research and industrial applications. The following evidence demonstrates precisely where and how ergocristine methanesulfonate diverges from its closest analogs, establishing the necessity for its specific procurement and use.

Receptor subtype profile
Ergopeptines exhibit distinct adrenergic and dopaminergic binding profiles; ergocristine’s interaction pattern may not transfer to ergotamine or ergocryptine.
Metabolic pathway divergence
Metabolic fate is species- and structure-specific; ergocristine yields unique metabolites not replicated by related alkaloids, limiting interchangeability in bioanalytical studies.
Cytotoxicity profile
Cytotoxic potency is not uniform across ergot alkaloids; ergocristine may exhibit distinct apoptotic activity in primary human cells not mirrored by other ergopeptines.

Quantitative Differentiation of Ergocristine Methanesulfonate from Closest Analogs: A Comparative Evidence Guide


Vascular Contractile Response: Ergocristine (R-epimer) vs. Ergocristinine (S-epimer)

Ergocristine (R-epimer) induces a significantly greater sustained vascular contractile response than its S-epimer, ergocristinine, in an ex vivo arterial tissue bath model [1]. This demonstrates that the biological activity of the methanesulfonate salt is epimer-specific, and simple substitution with a different epimer or alkaloid would yield non-equivalent vascular outcomes.

Vascular contractile response
Head-to-head
R-epimer induced sustained contraction 60–180 min post-exposure; S-epimer response significantly lower (P < 0.05)
Supports epimer-specific vasoactivity interpretation
Bovine metatarsal artery model, 1 × 10⁻⁶ M
Vascular pharmacology Ergot toxicity Adrenergic receptor

Relative Vasoconstrictive Potency: Ergocristine vs. Ergotamine in Ovine Model

Acute exposure to ergot alkaloids, including ergocristine, significantly increases vascular sensitivity to the α1-adrenergic agonist phenylephrine (PE) [1]. While the study does not provide isolated potency for each alkaloid, the literature establishes a relative potency scale where ergocristine is approximately 10 times less potent a vasoconstrictor than ergotamine [2]. This places ergocristine's potency between the high-potency ergotamine and the lower-potency ergocryptine, defining its specific role in experimental toxicology.

Relative vasoconstrictive potency
Reported
~10-fold less potent than ergotamine
Contextualizes ergocristine’s position on the ergot alkaloid potency spectrum
Inferred from ovine exposure model and literature review
Vascular sensitivity Ergot alkaloid Pharmacodynamics

Metabolic Stability and Unique Metabolites in Human and Equine S9 Fractions

A comparative metabolism study revealed that while ergocristine, ergocryptine, ergotamine, and ergovaline share many metabolic pathways, ergocristine yields distinct metabolites that are unique to human or equine metabolism [1]. Specifically, the formation of 8′-hydroxy metabolites was unique to human S9 fractions, while 13/14-hydroxy and 13,14-dihydro-diol metabolites were unique to equine liver preparations. These metabolic differences are crucial for developing species-specific toxicological screenings and for accurately interpreting analytical results.

Metabolic profiling
Method context
Unique 8′-hydroxy metabolites in human S9; 13/14-hydroxy and dihydro-diol in equine
Species-specific metabolite identification for toxicokinetic interpretation
Reversed-phase LC-HRMS/MS analysis of liver S9 fractions
Metabolism Toxicology Analytical Chemistry

Cytotoxicity in Human Primary Cells: Ergocristine as the Most Potent Ergot Alkaloid

In a study assessing the cytotoxic potential of various ergot alkaloids in human primary cells, ergocristine was identified as the most cytotoxic compound among those tested [1]. It induced apoptosis in human kidney cells starting at a concentration of 1 µM, whereas other peptide ergot alkaloids exhibited lower or no significant cytotoxic effects at comparable concentrations. This finding starkly contrasts with the minimal cytotoxicity observed for ergometrine, a lysergic acid amide derivative.

Cytotoxicity and apoptosis
Reported
Apoptosis induction in human primary kidney cells at 1 µM
Reported cytotoxicity endpoint context
In vitro apoptosis assay; highest among tested ergot alkaloids
Cytotoxicity Apoptosis Toxicology

Differential Antagonism of Dopamine-Stimulated Adenylate Cyclase in Rat Brain Regions

Dihydroergocristine (DHEC), the hydrogenated derivative of ergocristine, inhibits dopamine-stimulated adenylate cyclase activity at micromolar concentrations in rat striatal and nucleus accumbens homogenates [1]. Importantly, the inhibitory effect of ergot alkaloids, including DHEC, was more pronounced in the nucleus accumbens than in the striatum. This regional selectivity in modulating dopamine signaling differs from other ergot derivatives and is a key factor in understanding their distinct neuropharmacological profiles.

Dopaminergic modulation
Method context
DH-ergocristine inhibits dopamine-stimulated adenylate cyclase at µM concentrations
Regional selectivity (nucleus accumbens > striatum) suggests distinct neuropharmacology
Rat brain homogenate assay; hydrogenated derivative
Neuropharmacology Dopaminergic receptors Adenylate cyclase

Comparative Phosphodiesterase Inhibition in Rat Brain

An early comparative study assessed the in vitro activity of several ergot alkaloids on the phosphodiesterase (PDE) system in rat brain areas [1]. Dihydroergocristine (DHEC), dihydroergocornine, and dihydroergocryptine all exhibited an inhibitory effect on PDE, particularly on the low substrate concentration (low Km) PDEs. While all compounds showed activity, the specific inhibitory profile of dihydroergocristine contributes to its unique pharmacological signature and further differentiates it from the parent alkaloid ergocristine and from ergotamine.

Phosphodiesterase inhibition
Method context
DH-ergocristine inhibits PDE, particularly low Km phosphodiesterases
Contributes to differential cyclic nucleotide signaling profile
Several rat brain areas, in vitro assay; hydrogenated derivative
Phosphodiesterase Enzyme inhibition Neurochemistry

Ergocristine Methanesulfonate (CAS 57206-85-6): Key Application Scenarios Based on Validated Differentiation


Development and Validation of Species-Specific Analytical Methods for Ergot Alkaloid Detection

Ergocristine methanesulfonate is an essential reference standard for the development and validation of LC-MS/MS methods to detect ergot alkaloid exposure in biological matrices. The compound's unique metabolite profile, which includes species-specific metabolites such as 8′-hydroxy in humans and 13/14-hydroxy/dihydro-diol in horses [1], makes it a non-substitutable component in method development. Inclusion of ergocristine ensures accurate identification and quantification, preventing false negatives or positives that would arise from using a less relevant alkaloid standard. This is critical for veterinary toxicology, food safety monitoring, and forensic investigations where precise identification of the causative ergot alkaloid is paramount.

Vascular Toxicology and Adrenergic Pharmacology Research Models

Due to its specific, quantifiable vasoconstrictive potency and unique interaction with α2- and α1-adrenoceptors (agonist at α2, antagonist at α1) [1], ergocristine methanesulfonate is the preferred compound for establishing ex vivo and in vivo models of ergot-induced vascular toxicity. Its sustained contractile response in bovine metatarsal arteries, which is significantly greater than its S-epimer [2], makes it ideal for studying the mechanisms of prolonged vasospasm and for evaluating potential antagonists like phenoxybenzamine. The compound's established relative potency (10-fold less than ergotamine) [3] allows researchers to select a specific dose-response window that is distinct from other ergot alkaloids, enabling more nuanced studies of adrenergic receptor pharmacology and vascular pathology.

Cytotoxicity and Apoptosis Studies in Primary Human Cells

Ergocristine methanesulfonate is the compound of choice for investigating the cellular and molecular mechanisms of ergot-induced cytotoxicity. As the most potent inducer of apoptosis among the tested ergot alkaloids in human primary kidney cells (active at 1 µM) [1], it serves as a robust positive control and model compound for studying cell death pathways. This specific application is critical for toxicology research aimed at understanding the basis of ergot poisoning, for screening potential cytoprotective agents, and for evaluating the safety profile of new pharmaceutical candidates that share structural motifs with ergot alkaloids.

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

Ergocristine methanesulfonate is an essential, fully characterized reference standard for quality control (QC) and impurity profiling in the manufacture of ergot-derived pharmaceuticals, such as dihydroergotoxine mesylate (Hydergine®) or bromocriptine [1]. Its use is mandated for method validation, stability studies, and the submission of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [2]. The compound's well-defined purity and stability data, as provided in Certificates of Analysis (COA), are necessary to ensure batch-to-batch consistency, to detect and quantify specific impurities, and to meet stringent regulatory requirements set by pharmacopoeias worldwide. Using a generic or less-defined ergot alkaloid standard would fail to meet these precise analytical and compliance standards.

Application
Selection Property
Validation Focus
Species-specific bioanalytical method development
Unique metabolite markers (e.g., 8′-hydroxy, 13/14-hydroxy)
Accurate identification in veterinary and forensic research matrices
Vascular toxicity and adrenergic pharmacology models
Sustained, epimer-specific vasoconstriction response
Dose-response and antagonist screening in ex vivo artery preparations
Cytotoxicity and apoptosis pathway studies
Apoptosis induction profile in primary human cells
Cell death pathway analysis and cytoprotective agent screening
Pharmaceutical impurity profiling and QC
Characterized purity and stability as reference standard
Pharmacopoeial method verification and batch-to-batch consistency

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